
O-(4-morpholinobenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-morpholinobenzyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are widely used in organic synthesis. The compound features a morpholine ring attached to a benzyl group, which is further connected to a hydroxylamine moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-morpholinobenzyl)hydroxylamine typically involves the reaction of 4-morpholinobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-morpholinobenzyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
O-(4-morpholinobenzyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of O-(4-morpholinobenzyl)hydroxylamine involves its ability to act as a nucleophile and an electrophile. The hydroxylamine moiety can donate or accept electrons, making it reactive towards various electrophilic and nucleophilic species. This dual reactivity allows the compound to participate in a wide range of chemical reactions, including the formation of carbon-nitrogen bonds, which are crucial in many biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- O-benzoylhydroxylamine
- 2,4-dinitrophenylhydroxylamine
- O-(diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(4-morpholinobenzyl)hydroxylamine is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This makes it particularly useful in selective reactions and as a building block for synthesizing more complex molecules. Its reactivity and versatility distinguish it from other hydroxylamine derivatives, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
O-[(4-morpholin-4-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C11H16N2O2/c12-15-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9,12H2 |
Clave InChI |
RMMLMEXJCGVHNQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)

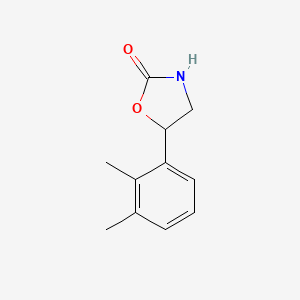
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)


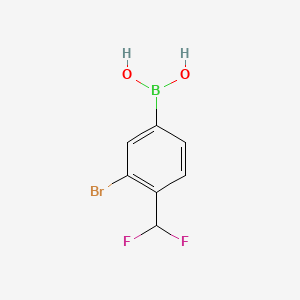
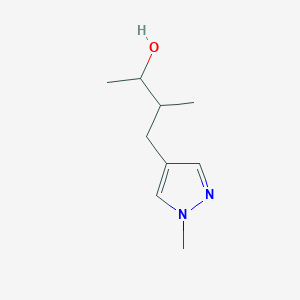
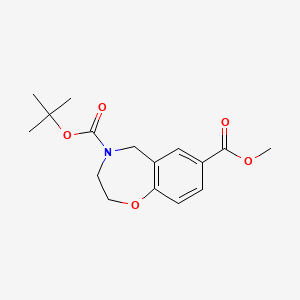
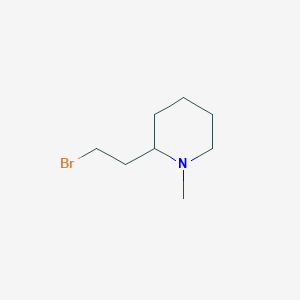
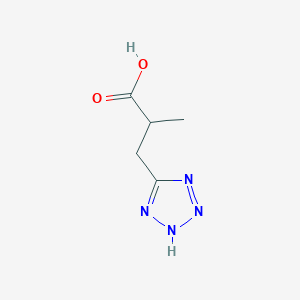
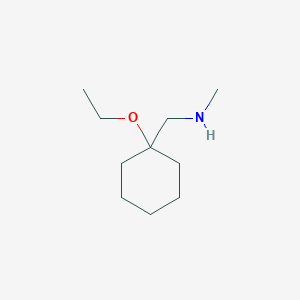
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)

